For example, one paper describes the synthesis of 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one, a related tricyclic compound, using Ullmann condensation. [] Another paper focuses on synthesizing pyridodipyrimidines, which share structural similarities with acridin-9(10H)-ones, through condensation reactions of 6-(substituted-amino)uracils with chloropyrimidine derivatives. [] Extrapolating from these examples, synthesizing 6-amino-2-ethoxyacridin-9(10H)-one might involve using similar condensation approaches with appropriately substituted starting materials.
The synthesis of 6-amino-2-ethoxyacridin-9(10H)-one typically involves multi-step reactions. A common method includes the condensation of relevant amino and ethoxy-substituted precursors under controlled conditions. For instance, one notable synthesis approach utilizes microwave irradiation to enhance reaction efficiency and yield .
The molecular structure of 6-amino-2-ethoxyacridin-9(10H)-one features an acridine backbone with an amino group at the 6-position and an ethoxy group at the 2-position. The structure can be represented as follows:
6-amino-2-ethoxyacridin-9(10H)-one participates in various chemical reactions typical of acridine derivatives. These include:
The mechanism of action for 6-amino-2-ethoxyacridin-9(10H)-one is primarily linked to its interaction with biological macromolecules such as DNA and proteins. The acridine moiety is known to intercalate between DNA base pairs, disrupting replication and transcription processes.
Relevant data indicates that the compound exhibits promising properties for further development in pharmaceutical applications .
The primary applications of 6-amino-2-ethoxyacridin-9(10H)-one are in medicinal chemistry, particularly in drug development targeting cancer treatment due to its ability to intercalate DNA and inhibit tumor cell proliferation. Research has demonstrated its potential as an anticancer agent through various preclinical studies evaluating its efficacy against different cancer cell lines .
Moreover, ongoing studies explore its use in developing new therapeutic agents with improved potency and selectivity against cancer cells while minimizing side effects associated with conventional chemotherapy .
The systematic IUPAC name for this heterocyclic organic compound is 6-amino-2-ethoxyacridin-9(10H)-one, which precisely defines its molecular framework and substituent positions. The core structure consists of a planar tricyclic acridine system with a carbonyl group at position 9, an ethoxy group (-OCH₂CH₃) at position 2, and an amino group (-NH₂) at position 6. This naming follows IUPAC priority rules where the carbonyl functionality (ketone) receives the suffix "-one," and the heteroatom (nitrogen) at position 10 defines the parent heterocycle as 10H-acridinone [2] [9].
The structural representation is unambiguously conveyed through several chemical notations:
O=C1C2=C(C=C(N)C=C2)NC3=CC=C(OCC)C=C13
[2] Table 1: Core Structural Data
Representation Type | Value |
---|---|
IUPAC Name | 6-Amino-2-ethoxyacridin-9(10H)-one |
Molecular Formula | C₁₅H₁₄N₂O₂ |
Molecular Weight | 254.28 g/mol |
SMILES | O=C1C2=C(C=C(N)C=C2)NC3=CC=C(OCC)C=C13 |
The compound is assigned the CAS Registry Number 144335-20-6, a unique identifier curated by the Chemical Abstracts Service (CAS). This identifier links all scientific and commercial data for this specific isomer, distinguishing it from related acridinones like:
The molecular formula C₁₅H₁₄N₂O₂ confirms an elemental composition of 15 carbon, 14 hydrogen, 2 nitrogen, and 2 oxygen atoms. Key mass data include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7